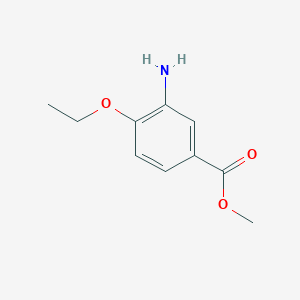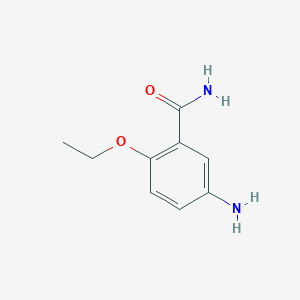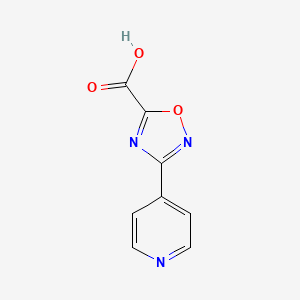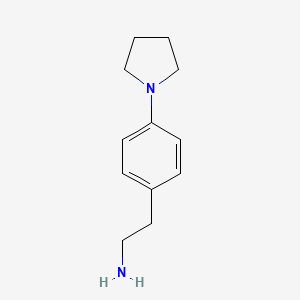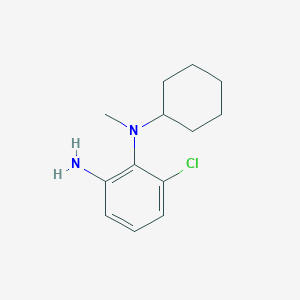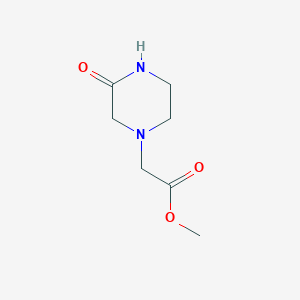
Methyl 2-(3-oxopiperazin-1-YL)acetate
Descripción general
Descripción
Methyl 2-(3-oxopiperazin-1-yl)acetate (MOP) is an organic compound that has been studied for its potential applications in the fields of science and medicine. MOP is a derivative of piperazine, a heterocyclic aromatic compound with a five-membered ring structure. It is a colorless, odorless, and water-soluble compound, and is often used as a synthetic intermediate in organic synthesis. MOP has a variety of applications, including as a catalyst in the synthesis of a range of chemicals, as an intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a reagent in analytical chemistry.
Aplicaciones Científicas De Investigación
1. Anti-Tubercular Agents
- Summary of Application : This compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application : The compounds were synthesized and then tested for their anti-tubercular activity .
- Results or Outcomes : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
2. Cyclization Reactions
- Summary of Application : Methyl 2-(3-oxopiperazin-2-yl)acetate has been used in cyclization reactions with anthranilates, 2-aminophenyl ketones .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of these cyclization reactions are not specified in the source .
3. Pyrrolopyrazine Derivatives
- Summary of Application : This compound has been used in the synthesis of pyrrolopyrazine derivatives, which are nitrogen-containing heterocycles employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : Pyrrolopyrazine derivatives have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
4. Interaction with N-arylmaleimides
- Summary of Application : Methyl (3-oxo-3, 4, 5, 6-tetrahydropyrazine-2-yl) acetate has been used in reactions with N-arylmaleimides, forming a new heterocyclic core .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of these reactions are not specified in the source .
5. Anti-Tubercular Agents
- Summary of Application : This compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application : The compounds were synthesized and then tested for their anti-tubercular activity .
- Results or Outcomes : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
6. Interaction with N-arylmaleimides
- Summary of Application : Methyl (3-oxo-3, 4, 5, 6-tetrahydropyrazine-2-yl) acetate has been used in reactions with N-arylmaleimides, forming a new heterocyclic core .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of these reactions are not specified in the source .
Propiedades
IUPAC Name |
methyl 2-(3-oxopiperazin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-12-7(11)5-9-3-2-8-6(10)4-9/h2-5H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOQMDOAXJSKPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCNC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651719 | |
| Record name | Methyl (3-oxopiperazin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-oxopiperazin-1-YL)acetate | |
CAS RN |
1039843-84-9 | |
| Record name | Methyl (3-oxopiperazin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



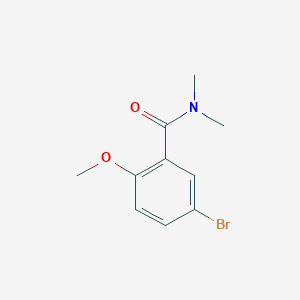
![8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B1385933.png)
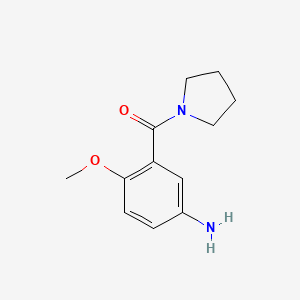
![(2E)-3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B1385936.png)
![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1385938.png)
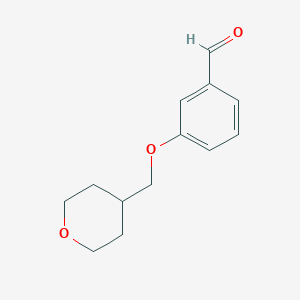
![2-[3-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1385941.png)
amine](/img/structure/B1385944.png)
amine](/img/structure/B1385945.png)
